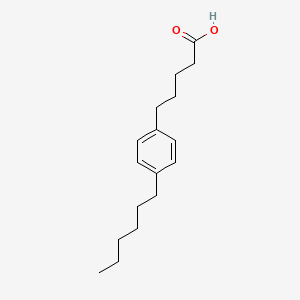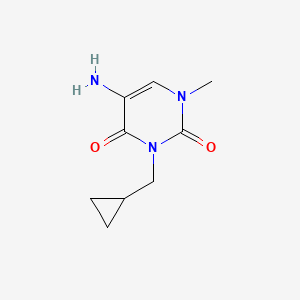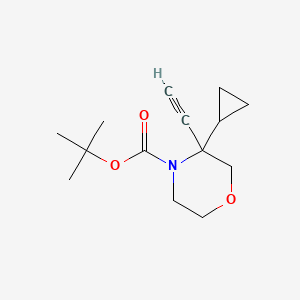
Tert-butyl 3-cyclopropyl-3-ethynylmorpholine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-cyclopropyl-3-ethynylmorpholine-4-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, a cyclopropyl group, and an ethynyl group attached to a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyclopropyl-3-ethynylmorpholine-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of a morpholine derivative with tert-butyl bromoacetate, followed by cyclopropylation and ethynylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Tert-butyl 3-cyclopropyl-3-ethynylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethynyl and cyclopropyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Tert-butyl 3-cyclopropyl-3-ethynylmorpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
作用机制
The mechanism of action of tert-butyl 3-cyclopropyl-3-ethynylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Tert-butyl 3-ethynylmorpholine-4-carboxylate
- Cyclopropyl 3-ethynylmorpholine-4-carboxylate
- Tert-butyl 3-cyclopropylmorpholine-4-carboxylate
Uniqueness
Tert-butyl 3-cyclopropyl-3-ethynylmorpholine-4-carboxylate is unique due to the presence of both cyclopropyl and ethynyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H21NO3 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC 名称 |
tert-butyl 3-cyclopropyl-3-ethynylmorpholine-4-carboxylate |
InChI |
InChI=1S/C14H21NO3/c1-5-14(11-6-7-11)10-17-9-8-15(14)12(16)18-13(2,3)4/h1,11H,6-10H2,2-4H3 |
InChI 键 |
QXWIQCMHCYSMBP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCOCC1(C#C)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



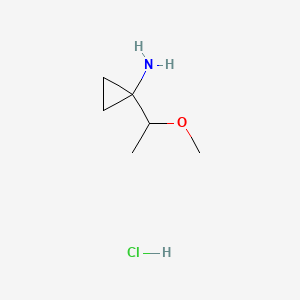
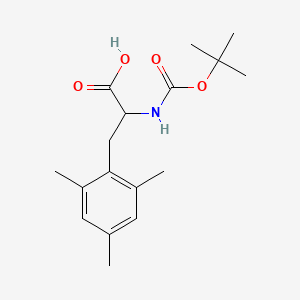
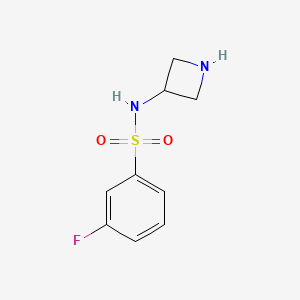


![Methyl O-[2-(methyloxy)ethyl]-L-serinate](/img/structure/B13492135.png)
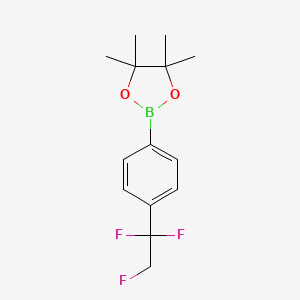
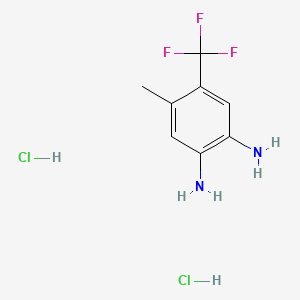

![1-[2-(methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B13492150.png)
